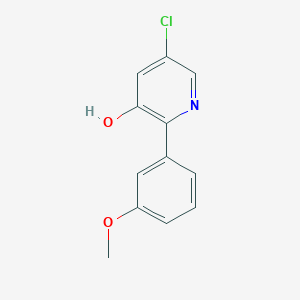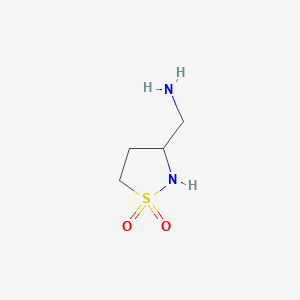
3,5-Dichloro-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-1-benzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family.
Preparation Methods
The synthesis of 3,5-Dichloro-1-benzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ high-yield processes such as proton quantum tunneling, which minimizes side reactions and enhances the construction of complex benzofuran ring systems .
Chemical Reactions Analysis
3,5-Dichloro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Scientific Research Applications
3,5-Dichloro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The unique structural features of the benzofuran ring allow it to bind to various biological targets, leading to its diverse biological activities . For example, it may inhibit certain enzymes or interact with cellular receptors, thereby exerting its effects.
Comparison with Similar Compounds
3,5-Dichloro-1-benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives such as:
Benzofuran-2-carboxylic acid: This compound lacks the chlorine substituents, which may result in different biological activities and chemical properties.
Coumarilic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H4Cl2O3 |
|---|---|
Molecular Weight |
231.03 g/mol |
IUPAC Name |
3,5-dichloro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H4Cl2O3/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,(H,12,13) |
InChI Key |
DJNBVAXEONLCBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(O2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




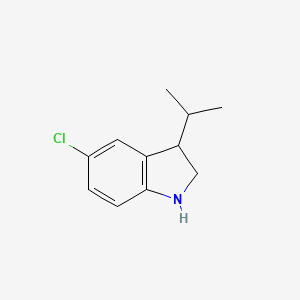
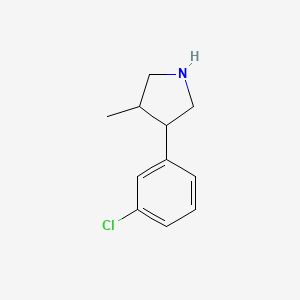
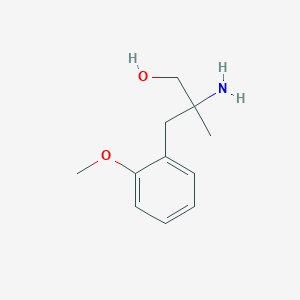
![3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13221113.png)
![1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13221121.png)
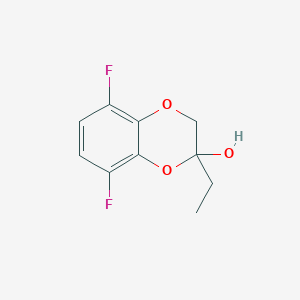
![2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine](/img/structure/B13221138.png)
![2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide](/img/structure/B13221141.png)
![N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13221144.png)
